molecular formula C17H25NO3 B1668053 Bunolol CAS No. 27591-01-1

Bunolol

Cat. No.: B1668053
CAS No.: 27591-01-1
M. Wt: 291.4 g/mol
InChI Key: IXHBTMCLRNMKHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bunolol involves the reaction of 3-(tert-butylamino)-2-hydroxypropyl chloride with 5-hydroxy-3,4-dihydronaphthalen-1(2H)-one under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bunolol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: The carbonyl group in this compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl group in this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids and ketones.

    Reduction: Reduction of this compound typically yields alcohol derivatives.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Bunolol has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in studies of beta-adrenoreceptor antagonists and their interactions with receptors.

    Biology: this compound is used in studies of cellular signaling pathways and receptor binding.

    Medicine: this compound is used in the treatment of ocular hypertension and open-angle glaucoma. It is also studied for its potential use in treating other cardiovascular conditions.

    Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A non-selective beta-blocker with similar antihypertensive and antiarrhythmic properties.

    Timolol: Another non-selective beta-blocker used in the treatment of glaucoma.

    Metoprolol: A selective beta-1 blocker used primarily for cardiovascular conditions.

Uniqueness of Bunolol

This compound is unique in its combination of beta-blocking activity and local anesthetic properties . It is also more potent than propranolol and timolol in its beta-blocking activity . Additionally, this compound’s ability to reduce intraocular pressure makes it particularly valuable in the treatment of glaucoma .

Properties

IUPAC Name

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHBTMCLRNMKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022702
Record name Bunolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27591-01-1
Record name (±)-Bunolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27591-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bunolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bunolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUNOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71QSY2UT3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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